molecular formula C6H8Cl2N4 B2703677 [1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride CAS No. 2551117-75-8

[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride

Cat. No.: B2703677
CAS No.: 2551117-75-8
M. Wt: 207.06
InChI Key: VCXRGNPUAWOEFX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The structure of [1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride consists of a triazole ring fused to a pyridine ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of [1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent . The compound’s ability to form hydrogen bonds and interact with various amino acid residues in the target proteins is key to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride is unique due to its specific substitution pattern on the triazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential for low toxicity make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-5-1-2-6-9-8-4-10(6)3-5;;/h1-4H,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXRGNPUAWOEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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